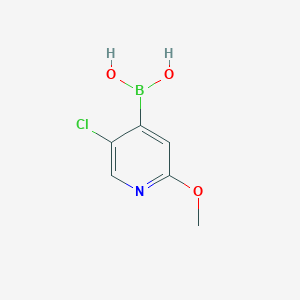

(5-Chloro-2-methoxypyridin-4-YL)boronic acid

Descripción general

Descripción

(5-Chloro-2-methoxypyridin-4-YL)boronic acid is an organic compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol . It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a chlorine atom and a methoxy group. This compound is typically a white crystalline solid and is soluble in most organic solvents but insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(5-Chloro-2-methoxypyridin-4-YL)boronic acid can be synthesized through an oxidation-boration reaction. The process involves reacting 2-methoxy-5-chloropyridine with triethylamine borane in the presence of oxygen . The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

(5-Chloro-2-methoxypyridin-4-YL)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(5-Chloro-2-methoxypyridin-4-YL)boronic acid plays a critical role in the synthesis of various pharmaceuticals, especially anticancer agents. Its boronic acid functionality allows for reversible covalent bonding with diols, enhancing drug efficacy by stabilizing drug-biomolecule interactions.

- Antitumor Activity : Studies have shown that boronic acids can induce apoptosis in cancer cells by inhibiting proteasomes, a mechanism that is being explored for developing novel anticancer therapies .

Organic Synthesis

This compound is extensively used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

- Reaction Conditions : The Suzuki-Miyaura coupling typically requires palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol .

Material Science

In material science, this compound is utilized to develop advanced materials, including polymers and coatings. Its unique properties contribute to creating materials with enhanced durability and chemical resistance .

The biological activities of this compound are noteworthy:

- Antibacterial Properties : Derivatives of pyridine compounds have demonstrated antibacterial activity against resistant pathogens. For instance, related compounds have shown efficacy against Streptococcus pneumoniae, suggesting potential applications in combating antibiotic resistance .

- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, such as phosphodiesterases (PDEs), which are crucial in treating conditions like cardiac hypertrophy and pulmonary hypertension .

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antitumor, Antibacterial | Proteasome inhibition, Enzyme inhibition |

| 3-Benzyloxyphenylboronic acid | Insulin interaction | Binding to insulin |

| Other pyridine derivatives | Variable antibacterial activity | Dependent on structural modifications |

Case Study 1: Antitumor Mechanism

A study demonstrated that boronic acids can inhibit the proteasome pathway in cancer cells. The specific effects of this compound were not exhaustively detailed but align with broader findings regarding the antitumor potential of boronic acids .

Case Study 2: Antibacterial Efficacy

Research involving structural analogs of pyridine derivatives indicated enhanced antibacterial activities against resistant strains like Streptococcus pneumoniae. Such findings suggest that this compound may also possess similar properties worth exploring further .

Mecanismo De Acción

The mechanism of action of (5-Chloro-2-methoxypyridin-4-YL)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(5-Chloro-2-methoxypyridin-4-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Actividad Biológica

(5-Chloro-2-methoxypyridin-4-YL)boronic acid is a boronic acid derivative characterized by its unique structural features, including a pyridine ring substituted with a chlorine atom and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₇BClNO₃, with a molecular weight of 187.39 g/mol. The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is a crucial feature for its biological applications.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The boronic acid moiety can form stable complexes with target proteins, influencing their function and stability. This property is particularly valuable in the design of enzyme inhibitors and therapeutic agents targeting protein-protein interactions (PPIs).

Biological Activities

- Antitumor Activity : Boronic acids, including this compound, have been studied for their ability to inhibit proteasomes, leading to apoptosis in cancer cells. This mechanism can be exploited in developing novel anticancer therapies.

- Antibacterial Properties : Some studies indicate that derivatives of pyridine compounds exhibit antibacterial activity against resistant pathogens. For instance, related compounds have shown significant efficacy against strains with the erm gene, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : The compound has potential applications as an inhibitor for various enzymes, including phosphodiesterases (PDEs). PDE inhibitors are crucial in treating conditions such as cardiac hypertrophy and pulmonary hypertension .

Study on Antitumor Activity

A study demonstrated that boronic acids could induce apoptosis in cancer cells by inhibiting the proteasome pathway. The specific effects of this compound were not exhaustively detailed but align with the broader findings regarding boronic acids.

Antibacterial Activity Assessment

Research involving structural analogs of pyridine derivatives indicated that compounds similar to this compound exhibited enhanced antibacterial activities against resistant strains like Streptococcus pneumoniae. This suggests a potential pathway for further investigation into its antibacterial properties .

Pharmacokinetics and Drug Development

In drug development contexts, modifications to the methoxy group on pyridine derivatives have been shown to improve pharmacokinetic profiles. Such studies highlight the importance of substituent positioning on biological activity and efficacy in therapeutic applications .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antitumor, Antibacterial | Proteasome inhibition, Enzyme inhibition |

| 3-Benzyloxyphenylboronic acid | Insulin interaction | Binding to insulin |

| Other pyridine derivatives | Variable antibacterial activity | Depends on structural modifications |

Propiedades

IUPAC Name |

(5-chloro-2-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFAPGPPGOLJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452540 | |

| Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475275-69-5 | |

| Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.